molecular formula C17H17Cl2N B1233778 (1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1233778
M. Wt: 306.2 g/mol
InChI Key: VGKDLMBJGBXTGI-PXAZEXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a member of tetralins.

Scientific Research Applications

Stereoselective Synthesis Processes

A significant application of this compound is in the development of stereoselective synthesis processes. Han et al. (2007) described a multikilogram-scale, stereoselective process for synthesizing a related compound, highlighting the importance of stereochemistry in pharmaceutical synthesis (Han et al., 2007).

Synthesis of Antidepressants

The compound is also crucial in the synthesis of antidepressants like sertraline hydrochloride. Vukics et al. (2002) presented an improved industrial synthesis of sertraline hydrochloride, using a structurally similar compound (Vukics et al., 2002).

Intermediate for Bioactive Compounds

Wei-dong (2013) discussed using derivatives of 1,2,3,4-tetrahydronaphthalen-1-amine as intermediates in synthesizing bioactive compounds, which is crucial in pharmaceutical research (Wei-dong, 2013).

Mast Cell Stabilising Activity

Barlow et al. (2011) investigated cyclic analogues of 4-amino-3,4-dihydronaphthalen-1(2H)-ones, including a related compound, for mast cell stabilising activity, important in allergy and inflammation research (Barlow et al., 2011).

Asymmetric Epoxidation of Alkenes

A study by Zhang et al. (2001) demonstrated the use of a related dichlororuthenium(IV) complex in the asymmetric epoxidation of alkenes, indicating potential applications in stereoselective organic synthesis (Zhang et al., 2001).

Palladium-Catalyzed Aminocarbonylation

Farkas et al. (2013) explored the use of 1-iodo-3,4-dihydronaphthalene, closely related to the compound , in palladium-catalyzed aminocarbonylation, demonstrating its potential in facilitating complex organic syntheses (Farkas et al., 2013).

properties

Product Name

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular Formula

C17H17Cl2N

Molecular Weight

306.2 g/mol

IUPAC Name

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m1/s1

InChI Key

VGKDLMBJGBXTGI-PXAZEXFGSA-N

Isomeric SMILES

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

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